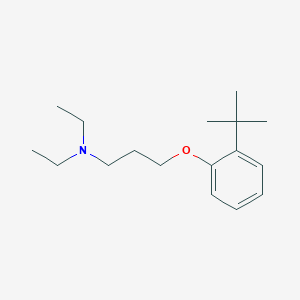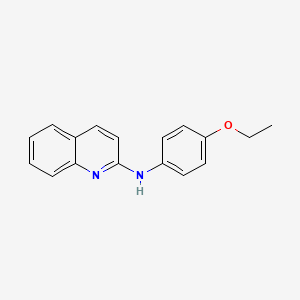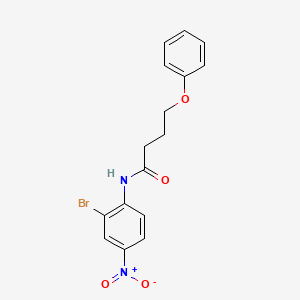
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide, commonly known as BPN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biomedical research, and chemical analysis. BPN is a synthetic compound that belongs to the class of amides and is characterized by its unique chemical structure, which comprises of a 2-bromo-4-nitrophenyl group and a phenoxybutanamide moiety.
Applications De Recherche Scientifique
BPN has been widely used in scientific research as a tool to investigate various biological processes and chemical reactions. One of the most significant applications of BPN is in the field of drug discovery, where it is used as a lead compound to design and synthesize new drugs. BPN has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are important drug targets for the treatment of various diseases such as Alzheimer's, Parkinson's, and glaucoma.
Mécanisme D'action
The mechanism of action of BPN is based on its ability to bind to the active site of the target enzyme and inhibit its activity. The 2-bromo-4-nitrophenyl group of BPN acts as a pharmacophore that interacts with the amino acid residues of the enzyme, while the phenoxybutanamide moiety provides the necessary flexibility and hydrophobicity for optimal binding. The inhibition of the enzyme activity by BPN can be reversible or irreversible, depending on the nature of the interaction between BPN and the enzyme.
Biochemical and physiological effects:
BPN has been shown to exhibit several biochemical and physiological effects, including the inhibition of cholinesterase activity, the induction of oxidative stress, and the modulation of ion channels. The inhibition of cholinesterase activity by BPN can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in the enhancement of cholinergic neurotransmission. The induction of oxidative stress by BPN is due to its ability to generate reactive oxygen species, which can cause damage to cellular components such as DNA, proteins, and lipids. The modulation of ion channels by BPN can affect the electrical properties of the cell membrane and alter the cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
BPN has several advantages for lab experiments, including its high potency, selectivity, and stability. BPN can be easily synthesized in large quantities and purified to high purity, making it a cost-effective tool for research. However, BPN also has some limitations, including its potential toxicity, non-specific binding, and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments using BPN.
Orientations Futures
BPN has several potential future directions in scientific research, including the development of new drugs for the treatment of various diseases, the investigation of the molecular mechanisms of enzyme inhibition, and the development of new analytical methods for chemical analysis. One of the most promising future directions for BPN is in the field of drug discovery, where it can be used as a lead compound to design and synthesize new drugs with improved pharmacological properties. Another potential future direction is the investigation of the molecular mechanisms of enzyme inhibition by BPN, which can provide insights into the design of more potent and selective inhibitors. Finally, BPN can also be used as a tool for chemical analysis, where it can be used as a standard for the calibration of analytical instruments such as mass spectrometers and high-performance liquid chromatographs.
Conclusion:
In conclusion, BPN is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biomedical research, and chemical analysis. BPN exhibits potent inhibitory activity against several enzymes and has several biochemical and physiological effects. BPN has several advantages for lab experiments, including its high potency, selectivity, and stability. However, BPN also has some limitations, including its potential toxicity, non-specific binding, and limited solubility in aqueous solutions. BPN has several potential future directions in scientific research, including the development of new drugs, the investigation of enzyme inhibition, and the development of new analytical methods.
Méthodes De Synthèse
The synthesis of BPN involves the reaction of 2-bromo-4-nitroaniline with 4-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the amino group, resulting in the formation of BPN as a yellow solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent such as ethanol.
Propriétés
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c17-14-11-12(19(21)22)8-9-15(14)18-16(20)7-4-10-23-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCKSZYFZLTJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5058770.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5058779.png)
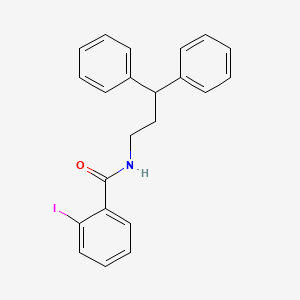
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)


![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)
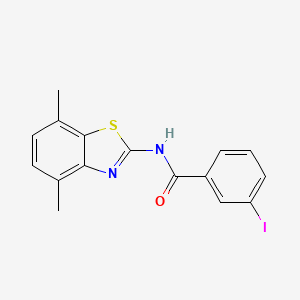
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5058857.png)
